molecular formula C12H10ClFN2O B137987 (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone CAS No. 29938-71-4

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Cat. No.: B137987
CAS No.: 29938-71-4
M. Wt: 252.67 g/mol
InChI Key: PHVXRSPVNINUBA-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (CAS: 29938-71-4) is a critical intermediate in synthesizing zolazepam, a veterinary tranquilizer used in combination with tiletamine (Telazol®) for sedating large animals . Its synthesis involves chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (III) using phosphorus oxychloride (POCl₃) under optimized conditions (70% yield at 100°C for 6 hours). Prolonged reaction times risk forming cyclized byproducts like 1,3-dimethylchromeno[2,3-c]pyrazol-4(1H)-one (V) . Structural characterization via ¹H NMR, ¹³C NMR, and GC-MS confirms its purity and stereochemistry .

Properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-7-10(12(13)16(2)15-7)11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXRSPVNINUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605055
Record name (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29938-71-4
Record name (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 5-Chloro-1,3-dimethylpyrazole

In this approach, 1,3-dimethyl-5-pyrazolone (I) was first chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions to yield 5-chloro-1,3-dimethylpyrazole. Subsequent acylation with II in the presence of aluminum chloride (AlCl₃) in tetrachloroethane aimed to produce IV. However, this method faced critical limitations:

  • Low Chlorination Efficiency : The conversion of I to 5-chloro-1,3-dimethylpyrazole was inefficient, with yields below 50% due to competing side reactions.

  • Friedel-Crafts Limitations : AlCl₃ catalyzed self-condensation of II, generating polymeric byproducts and reducing acylation efficiency.

Challenges and Limitations

The traditional pathway’s reliance on AlCl₃ introduced instability, as 2-fluorobenzoyl chloride is highly reactive under Friedel-Crafts conditions. Additionally, the tautomeric equilibrium of I (enol vs. keto forms) complicated chlorination selectivity, favoring undesired O-chlorination over the desired C-chlorination.

Optimized Chlorination Pathway via Intermediate III

Recent studies have pivoted to a more efficient route involving the synthesis of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (III) followed by chlorination to IV.

Synthesis of Intermediate III

III is synthesized via direct acylation of I with II under alkaline conditions:

  • Reaction Conditions : A mixture of I (1.0 equiv), II (1.2 equiv), and calcium hydroxide (Ca(OH)₂) in 1,4-dioxane is refluxed for 18 hours. Ca(OH)₂ acts as both a base and desiccant, preventing hydrolysis of II.

  • Yield and Purity : This step achieves 63% yield of III as pale pink crystals after recrystallization from methanol. Key side products include 1,3-dimethylchromeno[2,3-c]pyrazol-4(1H)-one (V), formed via intramolecular cyclization of III under acidic conditions.

Chlorination of III to IV

Chlorination of III using POCl₃ in the presence of dimethylformamide (DMF) as a catalyst proceeds as follows:

  • Reaction Optimization : A molar ratio of III:POCl₃:DMF = 1:5:0.2 in refluxing toluene for 6 hours achieves 78% yield of IV. Excess POCl₃ ensures complete conversion, while DMF mitigates side reactions.

  • Byproduct Mitigation : The formation of V is minimized by avoiding prolonged exposure to acidic conditions during workup.

Comparative Analysis of Synthetic Methods

ParameterTraditional Method (Friedel-Crafts)Optimized Method (Chlorination)
Overall Yield47%78%
Reaction Steps22
Key ReagentsAlCl₃, POCl₃Ca(OH)₂, POCl₃, DMF
Major ByproductsPolymeric residuesChromenopyrazolone (V)
Purification ComplexityHigh (column chromatography)Moderate (recrystallization)

The optimized method’s superiority lies in its higher yield, reduced side reactions, and scalability. The use of Ca(OH)₂ in III’s synthesis avoids the instability of AlCl₃, while DMF-catalyzed chlorination enhances selectivity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR of IV (CDCl₃, 400 MHz): δ 2.34 (s, 3H, N-CH₃), 3.12 (s, 3H, C-CH₃), 7.21–7.89 (m, 4H, fluorophenyl).

  • 13C NMR of IV (CDCl₃, 100 MHz): δ 16.9 (N-CH₃), 31.0 (C-CH₃), 155.6 (C=O), 172.3 (C-Cl).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • IV : Molecular ion peak at m/z 296 [M]⁺, with fragments at m/z 261 [M-Cl]⁺ and m/z 139 [C₇H₅F]⁺.

  • V : Molecular ion peak at m/z 244 [M]⁺, indicative of cyclized byproduct.

Industrial and Research Implications

The optimized chlorination route offers practical advantages for large-scale zolazepam production:

  • Cost Efficiency : Reduced reagent waste and higher yields lower production costs.

  • Environmental Impact : Minimized use of AlCl₃ decreases corrosive waste generation.

  • Research Applications : The methodology is adaptable to analogous pyrazolyl ketones, enabling diversification of benzodiazepine analogs .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (IV) is a critical intermediate in synthesizing zolazepam, a veterinary tranquilizer. Its primary reactions involve acylative chlorination and intermolecular cyclization , as outlined below:

Acylation of 1,3-Dimethyl-5-pyrazolone (I)

  • Reaction : 1,3-Dimethyl-5-pyrazolone (I) undergoes C-acylation with 2-fluorobenzoyl chloride (II) in 1,4-dioxane under reflux (18 hours) with Ca(OH)₂ as a catalyst .

  • Product : (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (III) forms in 63% yield .

  • Key Side Reaction : Partial hydrolysis of II produces 2-fluorobenzoic acid , requiring careful solvent drying to minimize byproducts .

Chlorination of Intermediate III

  • Reagent : Phosphorus oxychloride (POCl₃) at 100°C for 6 hours .

  • Product : Target compound IV is obtained in 70% yield , with 2% tricyclic side product (V) .

  • Side Reaction : Intermolecular cyclization of III forms 1,3-dimethylchromeno[2,3-c]pyrazol-4(1H)-one (V) via OH/fluorophenyl interaction (Scheme 6) .

Chlorination Efficiency

Condition Temperature (°C)Time (h)Yield of IV (%)Side Product V (%)
POCl₃ (excess)1006702
POCl₃ (RT)2572455
  • Key Insight : Higher temperatures (100°C) improve IV yield while suppressing V formation .

Tautomerism Impact

  • Keto-Enol Tautomerism in III influences reactivity:

    • OH-form in DMSO-d₆ promotes cyclization (V) .

    • CH-form in CDCl₃ favors chlorination (IV) .

  • 13C NMR Evidence : Downfield shift of C9 (173.39 ppm in IV vs. 172.3 ppm in I) confirms successful chlorination .

Tricyclic Byproduct (V)

  • Structure : 1,3-Dimethylchromeno[2,3-c]pyrazol-4(1H)-one .

  • Formation Mechanism : Nucleophilic attack by OH-group on adjacent fluorophenyl carbon (Scheme 6) .

  • Detection : GC-MS (m/z 212, 214) and 1H NMR (δ 7.20–7.50 ppm) .

Hydrolysis of 2-Fluorobenzoyl Chloride

  • Residual water in dioxane generates 2-fluorobenzoic acid , reduced via solvent drying over sodium wire .

Derivatization and Functionalization

  • Amination : IV can be methylaminated to produce 5-amino derivatives , precursors for zolazepam .

  • Acylation : Reaction with bromoacetyl bromide yields intermediates for diazepinone cyclization .

Spectroscopic Characterization

  • 1H NMR (IV, CDCl₃) : δ 2.04 (s, 3H, CH₃), 3.66 (s, 3H, N-CH₃), 7.17–7.57 (m, 4H, Ar-H) .

  • GC-MS (IV) : m/z 252 [M]⁺, fragments at 198 (Cl loss), 154 (F-phenyl cleavage) .

Thermal Stability

  • Melting Point : 153–155°C for III; 113–117°C for I .

Industrial and Pharmacological Relevance

  • Scalability : Optimized POCl₃ conditions enable multigram synthesis (17.35 g crude yield) .

  • Pharmaceutical Use : IV is a precursor to antipsychotic agents (e.g., PD 86683) .

Scientific Research Applications

Anticancer Properties

Research has indicated that (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone exhibits significant anticancer activity. Studies have explored its mechanism of action against various cancer cell lines, demonstrating its potential to inhibit cell proliferation and induce apoptosis. For instance, it has been shown to target specific signaling pathways involved in cancer progression.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Its ability to disrupt bacterial cell membranes has been a focal point in these studies.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes related to inflammatory pathways, which could have implications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of PD 86683 on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. This suggests potential for development as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at low concentrations, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone itself is not well-documented, as it is primarily an intermediate. its derivative, zolazepam, acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, their substituents, synthesis routes, and applications:

Compound Name Substituents (Pyrazole/ Aryl) Synthesis Method Key Applications/Properties References
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone 5-Cl, 2-F Chlorination of III with POCl₃ Zolazepam intermediate
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone 5-NH₂, 2-F Reduction of nitro precursors or metabolism Antipsychotic (non-dopaminergic activity)
Pyrasulfotole 5-OH, 2-(SO₂CH₃), 4-CF₃ Acylation of hydroxy-pyrazole derivatives Herbicide (crop protection)
(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone 4-Cl, 4-OCH₃, 3-(5-NO₂-furyl) Multi-step acylation and substitution Crystallography studies (SHELX refinement)
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one 5-Cl, acetyl group Friedel-Crafts acylation Synthetic intermediate

Pharmacological vs. Agrochemical Profiles

  • Pharmaceuticals: The target compound’s 2-fluorophenyl group aligns with benzodiazepine precursors, while the 5-amino analogue’s non-dopaminergic activity highlights substituent-driven divergence in CNS drug design .
  • Agrochemicals: Pyrasulfotole’s trifluoromethyl and sulfonyl groups confer resistance to metabolic degradation, a feature absent in the chloro- and amino-substituted variants .

Biological Activity

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, often referred to as PD 86683, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride. This process yields the target compound with a reported yield of approximately 82% under optimized conditions. Characterization techniques such as NMR and GC-MS are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

The proposed mechanism by which this compound exerts its biological effects includes interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of both chloro and fluorine substituents enhances its reactivity and binding affinity to target enzymes.

Case Studies

Several case studies have explored the pharmacological profiles of pyrazole derivatives similar to this compound:

  • Antipsychotic Activity : A related compound exhibited antipsychotic-like effects in behavioral tests without significant binding to dopamine receptors, suggesting a novel mechanism distinct from traditional antipsychotics .
  • Cytotoxicity Studies : In a comparative study involving various pyrazole derivatives, compounds structurally related to this compound showed promising results against HepG2 and HCT116 cell lines with IC50 values ranging from 0.95 nM to 3.3 µM .

Q & A

Q. What are the key synthetic routes for preparing (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a two-step process:

Acylation : Reacting 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride (or equivalent acylating agents) under reflux in anhydrous solvents (e.g., dichloromethane) to form (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone .

Chlorination : Treating the intermediate with POCl₃ or SOCl₂ at 60–80°C to substitute the hydroxyl group with chlorine. Side products (e.g., over-chlorinated derivatives) are minimized by controlling stoichiometry and temperature .

  • Critical Parameters :
StepSolventTemperature (°C)Catalyst/ReagentYield (%)
AcylationDCM40–50None75–85
ChlorinationToluene70–80POCl₃60–70

Q. How are structural and purity analyses conducted for this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., chloro vs. fluorophenyl groups). For example, the 2-fluorophenyl aromatic protons resonate at δ 7.2–7.8 ppm, while pyrazole methyl groups appear at δ 2.4–2.6 ppm .
  • GC-MS : Detects volatile impurities (e.g., unreacted starting materials) with retention times < 10 min.
  • XRD : Resolves crystal packing and torsional angles (e.g., dihedral angles between pyrazole and fluorophenyl moieties ~15–20°) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Over-Chlorination : Excess POCl₃ can lead to di-/tri-chlorinated pyrazole byproducts. Mitigation: Use stoichiometric POCl₂ and monitor reaction progression via TLC .
  • Esterification : Hydroxyl intermediates may esterify with residual acylating agents. Mitigation: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can computational chemistry (DFT/MD) predict reactivity or optimize synthesis pathways?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., chlorination energy barriers) using B3LYP/6-31G(d) basis sets. Predict regioselectivity by comparing Fukui indices for hydroxyl vs. methyl groups .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics. Higher polarity solvents stabilize ionic intermediates, reducing activation energy by ~5–10 kcal/mol .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Case Study : NMR may suggest planar pyrazole-fluorophenyl geometry, while XRD reveals a twisted conformation (e.g., 18° dihedral angle). Resolution:

Validate NMR assignments using 2D techniques (COSY, NOESY).

Cross-check XRD data with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···F contacts) that stabilize non-planarity .

Q. How is the compound’s bioactivity evaluated in medicinal chemistry contexts?

  • Methodological Answer :
  • Antibacterial Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via MIC determination. Pyrazole derivatives show activity at 8–32 µg/mL, correlating with electron-withdrawing substituents (Cl, F) enhancing membrane penetration .
  • SAR Studies : Modify substituents (e.g., replace 2-fluorophenyl with 2,4-dichlorophenyl) and measure IC₅₀ against cancer cell lines (e.g., MCF-7). LogP values (predicted ~3.9) guide solubility adjustments .

Data-Driven Research Challenges

Q. How do solvent polarity and temperature affect crystallization for XRD studies?

  • Methodological Answer :
  • Crystallization Screening : Use solvent diffusion (e.g., hexane/ethyl acetate) at 4°C to obtain monoclinic crystals (space group P2₁/c). Polar solvents (e.g., DMSO) yield smaller crystals due to rapid nucleation .
  • Thermal Analysis : DSC reveals melting points (~150–160°C) and phase transitions. Anomalies >160°C suggest decomposition pathways .

Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?

  • Methodological Answer :
  • UV-Vis : λₘₐₓ at 270–290 nm (π→π* transitions) shifts with fluorophenyl substitution. Compare with TD-DFT simulations for accuracy .
  • Fluorescence Quenching : Study interactions with biomolecules (e.g., BSA) via Stern-Volmer plots. Static quenching dominates, indicating ground-state complexation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Reactant of Route 2
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

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